molecular formula C28H17NO4 B4897242 1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione

1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione

Cat. No.: B4897242
M. Wt: 431.4 g/mol
InChI Key: ZXYUJSNGFZEIRO-UHFFFAOYSA-N
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Description

1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione is a complex organic compound that features a carbazole core substituted with phenyl and oxo-phenylacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione typically involves multi-step organic reactions. One common method includes the reaction of 7-amino-9H-carbazole with 2-oxo-2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives of the carbazole core.

Scientific Research Applications

1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione is unique due to its specific substitution pattern on the carbazole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17NO4/c30-25(17-7-3-1-4-8-17)27(32)19-11-13-21-22-14-12-20(16-24(22)29-23(21)15-19)28(33)26(31)18-9-5-2-6-10-18/h1-16,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYUJSNGFZEIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)C(=O)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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